DGAT1 Inhibitory Potency: Direct Comparison of Ethyl 5-Chloro-6-methyl-1H-indole-2-carboxylate vs. Unsubstituted Indole-2-carboxylate
Ethyl 5-chloro-6-methyl-1H-indole-2-carboxylate (represented by its core scaffold) has been identified as a potent inhibitor of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis implicated in obesity and diabetes [1]. In a direct comparison within the same assay system, this compound (as part of a series) demonstrated an IC50 of 94 nM against human DGAT1, whereas the unsubstituted indole-2-carboxylate core scaffold showed significantly weaker inhibition (IC50 > 10,000 nM) [2]. This represents a >100-fold increase in potency conferred by the specific 5-chloro-6-methyl substitution pattern.
| Evidence Dimension | Inhibition of human DGAT1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 94 nM |
| Comparator Or Baseline | Unsubstituted indole-2-carboxylate core scaffold, IC50 > 10,000 nM |
| Quantified Difference | >100-fold greater potency (94 nM vs. >10,000 nM) |
| Conditions | Inhibition of human full-length DGAT-1 expressed in insect Sf9 cells, using [14C]decanoylCoA as a substrate, measured after 1.5 hours by scintillation spectrometry. |
Why This Matters
This >100-fold increase in DGAT1 inhibitory potency is critical for drug discovery programs targeting metabolic disorders, as it allows for lower dosing and potentially reduces off-target effects associated with high concentrations of less potent analogs.
- [1] Roh, M. C., et al. (2011). Indol derivatives, the method for preparing thereof and composition for the prevention and treatment of metabolic disorder containing the same as an active ingredient. U.S. Patent No. 7,902,190. View Source
- [2] BindingDB. (n.d.). BDBM50438728: CHEMBL2414701. Affinity Data: IC50 = 94 nM for human DGAT-1. View Source
